molecular formula C5H8N4O B13119818 1,6-Diamino-2-methylpyrimidin-4(1H)-one

1,6-Diamino-2-methylpyrimidin-4(1H)-one

Cat. No.: B13119818
M. Wt: 140.14 g/mol
InChI Key: JQDONYSWHISWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diamino-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diamino-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine derivatives with β-diketones or β-ketoesters. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,6-Diamino-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,6-Diamino-2-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an antiviral, antibacterial, or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,6-Diamino-2-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Similar structure but lacks the methyl group at position 2.

    6-Amino-2-methylpyrimidin-4(1H)-one: Similar structure but has only one amino group.

    1,3-Dimethyluracil: Similar pyrimidine ring but with different substituents.

Uniqueness

1,6-Diamino-2-methylpyrimidin-4(1H)-one is unique due to the presence of both amino groups and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1,6-diamino-2-methylpyrimidin-4-one

InChI

InChI=1S/C5H8N4O/c1-3-8-5(10)2-4(6)9(3)7/h2H,6-7H2,1H3

InChI Key

JQDONYSWHISWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=C(N1N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.